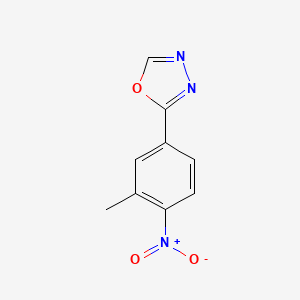

2-(3-Methyl-4-nitrophenyl)-1,3,4-oxadiazole

Übersicht

Beschreibung

2-(3-Methyl-4-nitrophenyl)-1,3,4-oxadiazole is a heterocyclic aromatic organic compound characterized by the presence of a nitro group (-NO2) and a methyl group (-CH3) on a benzene ring, which is fused to a 1,3,4-oxadiazole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Methyl-4-nitrophenyl)-1,3,4-oxadiazole typically involves the cyclization of hydrazine derivatives with carboxylic acids or their derivatives. One common method is the reaction of 3-methyl-4-nitrobenzoic acid with hydrazine hydrate under reflux conditions to form the corresponding hydrazide, which is then cyclized using acetic anhydride to yield the oxadiazole ring.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Analyse Chemischer Reaktionen

Reduction of the Nitro Group

The nitro group (-NO₂) at the 4-position of the phenyl ring undergoes reduction under catalytic or acidic conditions to form an amine (-NH₂). This reaction is critical for generating pharmacologically active intermediates.

Reagents and Conditions

-

Catalytic Hydrogenation : Hydrogen gas (H₂) with palladium on carbon (Pd/C) in ethanol at room temperature .

-

Acidic Reduction : Iron (Fe) filings in hydrochloric acid (HCl) under reflux.

Products

-

Primary Product : 2-(3-Methyl-4-aminophenyl)-1,3,4-oxadiazole (amine derivative).

-

Applications : The amine derivative serves as a precursor for anticancer agents, as demonstrated by its inhibition of renal cancer (RXF 486) at IC₅₀ = 1.143 μM .

Oxidation of the Methyl Group

The methyl (-CH₃) group at the 3-position of the phenyl ring can be oxidized to a carboxylic acid (-COOH), enhancing the compound’s polarity and interaction with biological targets.

Reagents and Conditions

-

Potassium permanganate (KMnO₄) in sulfuric acid (H₂SO₄) under reflux.

Products

-

Primary Product : 2-(3-Carboxy-4-nitrophenyl)-1,3,4-oxadiazole (carboxylic acid derivative).

-

Applications : Carboxylic acid derivatives are key intermediates for synthesizing peptide deformylase inhibitors with antibacterial properties .

Substitution Reactions

While direct substitution at the oxadiazole ring is less common due to its stability, functionalization at the phenyl ring’s methyl or nitro groups has been explored:

Electrophilic Aromatic Substitution

-

Nitration/Sulfonation : Limited by the deactivating nitro group, but feasible at the methyl-substituted position under strong nitrating agents (e.g., HNO₃/H₂SO₄).

Nucleophilic Substitution

-

Not typically observed on the methyl group, but possible with halogenation under radical conditions (e.g., N-bromosuccinimide (NBS) and light).

Key Reaction Data Table

Mechanistic Insights

-

Nitro Reduction : Proceeds via intermediate nitroso (-NO) and hydroxylamine (-NHOH) stages, culminating in amine formation.

-

Methyl Oxidation : Involves sequential oxidation to alcohol, aldehyde, and finally carboxylic acid via radical intermediates.

Wissenschaftliche Forschungsanwendungen

Chemistry: The compound serves as a versatile intermediate in the synthesis of more complex molecules.

Biology: It has been investigated for its biological activity, including antimicrobial and anticancer properties.

Medicine: The compound has shown promise in drug discovery, particularly in the development of new therapeutic agents.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

2-(3-Methyl-4-nitrophenyl)-1,3,4-oxadiazole is structurally similar to other nitrophenyl oxadiazoles, such as 2-(4-nitrophenyl)-1,3,4-oxadiazole and 2-(3-nitrophenyl)-1,3,4-oxadiazole. the presence of the methyl group at the 3-position imparts unique chemical and biological properties to the compound, making it distinct from its analogs.

Vergleich Mit ähnlichen Verbindungen

2-(4-nitrophenyl)-1,3,4-oxadiazole

2-(3-nitrophenyl)-1,3,4-oxadiazole

2-(2-methyl-4-nitrophenyl)-1,3,4-oxadiazole

Biologische Aktivität

The compound 2-(3-Methyl-4-nitrophenyl)-1,3,4-oxadiazole is a member of the oxadiazole family, which has garnered interest due to its diverse biological activities. This article explores the synthesis, antimicrobial properties, cytotoxicity, and potential therapeutic applications of this compound based on recent research findings.

Synthesis of this compound

The synthesis typically involves the cyclization of hydrazide-hydrazones derived from 3-methyl-4-nitrobenzhydrazide and substituted aromatic aldehydes. This process is followed by cyclization with acetic anhydride to yield the desired oxadiazole derivatives .

Biological Activity Overview

Research indicates that derivatives of 1,3,4-oxadiazoles exhibit a broad spectrum of biological activities including:

- Antimicrobial Activity : Several studies have demonstrated significant antibacterial and antifungal properties. The compound has shown effectiveness against various Gram-positive bacteria, particularly Staphylococcus epidermidis, with minimal inhibitory concentrations (MIC) as low as 0.48 µg/mL .

- Cytotoxicity : Cytotoxicity studies reveal that while some derivatives increase cell viability at specific concentrations, others display promising anticancer activity without adversely affecting normal cells .

Antimicrobial Activity

The antimicrobial efficacy of this compound has been evaluated against multiple bacterial strains. The results are summarized in the following table:

| Compound | Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|---|

| This compound | Staphylococcus epidermidis | 0.48 | 0.48 |

| Bacillus subtilis | 31.25 | 31.25 | |

| Escherichia coli | >500 | >1000 |

These findings indicate that the compound exhibits strong activity against certain Gram-positive bacteria while showing less efficacy against Gram-negative strains .

Cytotoxicity Studies

In terms of cytotoxicity, studies have shown that many oxadiazole derivatives do not significantly reduce the viability of normal cells. In fact, some compounds have been noted to enhance cell viability at concentrations ranging from 50 to 100 µM during culture periods .

Case Study: Anticancer Potential

A notable case study involved evaluating the anticancer properties of various oxadiazole derivatives. In vitro assays indicated that compounds derived from the oxadiazole scaffold exhibited significant cytotoxic effects against cancer cell lines such as HePG-2 and MCF-7 with IC50 values ranging from 5.55 to 35.58 µM . This suggests a potential for these compounds in cancer therapy.

The mechanism by which these compounds exert their biological effects is believed to involve interactions with bacterial cell walls and inhibition of essential enzymes in microbial metabolism. Additionally, some studies suggest that oxadiazoles may act as monoamine oxidase inhibitors, contributing to their diverse pharmacological profiles .

Eigenschaften

IUPAC Name |

2-(3-methyl-4-nitrophenyl)-1,3,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O3/c1-6-4-7(9-11-10-5-15-9)2-3-8(6)12(13)14/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAPXUWIOORWKCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C2=NN=CO2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.